N-(2-furylmethyl)-1-(2-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including furan, phenyl, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the condensation of furan-2-carboxaldehyde with 2-methylbenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines, furan derivatives, and phenyl-substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The furan and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
- **N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C28H23N3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H23N3O4/c1-19-8-5-6-9-21(19)18-30-25-16-20(26(32)29-17-23-12-7-15-35-23)13-14-24(25)27(33)31(28(30)34)22-10-3-2-4-11-22/h2-16H,17-18H2,1H3,(H,29,32) |
InChI Key |
ANRWQMGVDWSTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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